2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, methyl, and dibromo substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of 4-chloro-3-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then subjected to hydrazide formation by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and bromo substituents make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chloro, methyl, and dibromo groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: Known for its herbicidal properties.
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Used in agricultural applications.
(4-chloro-2-methylphenoxy)acetic acid sodium salt: Another herbicidal compound.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of chloro, methyl, and dibromo substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13Br2ClN2O3 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-9-4-12(2-3-14(9)19)24-8-15(22)21-20-7-10-5-11(17)6-13(18)16(10)23/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
GHRYIZAUARKTKM-IFRROFPPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Cl |
Origin of Product |
United States |
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